molecular formula C29H30N6O3 B1340207 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid CAS No. 258843-62-8

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid

Cat. No.: B1340207
CAS No.: 258843-62-8
M. Wt: 510.6 g/mol
InChI Key: QXQZJBBLMSBZHP-UHFFFAOYSA-N
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Description

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid is a fluorescent dye belonging to the Hoechst series, which is widely used for staining DNA in living and fixed cells. The Hoechst dyes, including Hoechst 33258, are bisbenzimide compounds that bind to the minor groove of DNA, preferentially at A/T-rich regions. These dyes are known for their high affinity and specificity towards DNA, making them valuable tools in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids typically involves the condensation of 2-(4-hydroxyphenyl)benzimidazole with various substituted benzaldehydes. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often formulated as a stock solution in dimethyl sulfoxide (DMSO) for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids primarily undergo substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. These reactions can be used to modify the dye for specific applications, such as conjugation to other molecules for targeted delivery .

Common Reagents and Conditions

Common reagents used in the reactions involving 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids include sodium hydroxide, potassium carbonate, and various substituted benzaldehydes. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions are various substituted bisbenzimide compounds, which retain the fluorescent properties of the parent Hoechst 33258 dye. These products can be further modified to enhance their binding affinity and specificity towards DNA .

Scientific Research Applications

Mechanism of Action

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids exert their effects by binding to the minor groove of DNA, specifically at A/T-rich regions. The binding involves van der Waals interactions and hydrogen bonding, which stabilize the complex. The positively charged N-methylpiperazine moieties of the dye interact with the negatively charged phosphate backbone of the DNA, enhancing the binding affinity . This interaction results in enhanced fluorescence, making the dye an excellent tool for DNA visualization .

Comparison with Similar Compounds

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids are compared with other similar compounds such as Hoechst 33342 and Hoechst 34580. These dyes share similar excitation and emission spectra but differ in their cell permeability and cytotoxicity. Hoechst 33342, for example, offers greater cell permeability and lower cytotoxicity compared to Hoechst 33258 . Another similar compound is DAPI, which also binds to the minor groove of DNA but has different spectral properties .

List of Similar Compounds

Conclusion

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids are versatile fluorescent dyes with a wide range of applications in scientific research. Their high affinity and specificity towards DNA, combined with their ability to be modified for specific applications, make them invaluable tools in fields such as molecular biology, medicine, and industry.

Properties

IUPAC Name

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O3/c1-34-11-13-35(14-12-34)21-8-10-24-26(18-21)33-29(31-24)20-7-9-23-25(17-20)32-28(30-23)19-4-2-5-22(16-19)38-15-3-6-27(36)37/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,30,32)(H,31,33)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQZJBBLMSBZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477829
Record name Hoechst 33258 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258843-62-8
Record name Hoechst 33258 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
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4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
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4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
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4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
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4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
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4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid

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